N-cyclopentyl-2,4-dimethoxybenzamide
Description
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Properties
CAS No. |
349107-47-7 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
N-cyclopentyl-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-17-11-7-8-12(13(9-11)18-2)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
CBFPDYRPANXHTK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC |
Origin of Product |
United States |
Preparation Methods
Direct Aminolysis of Activated Esters
The most straightforward method for synthesizing N-cyclopentyl-2,4-dimethoxybenzamide involves the aminolysis of 2,4-dimethoxybenzoyl chloride with cyclopentylamine. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. The benzoyl chloride is generated in situ by treating 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O].
Reaction Conditions :
-
Solvent : THF or DCM
-
Base : Triethylamine (Et₃N) or pyridine to scavenge HCl
-
Temperature : 0°C to room temperature (20–25°C)
-
Time : 4–6 hours
The product is isolated via aqueous workup, followed by recrystallization from ethanol/water mixtures. Yields typically range from 65% to 78%, with purity confirmed by HPLC and -NMR.
Mixed Anhydride Method
An alternative approach employs mixed anhydride intermediates, as described in patent US7037929B1. Here, 2,4-dimethoxybenzoic acid reacts with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride. Cyclopentylamine is then added to yield the target amide.
Advantages :
-
Avoids handling corrosive acyl chlorides
-
Higher functional group tolerance
Limitations :
Catalytic Coupling Strategies
HATU-Mediated Amide Formation
Modern peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation under mild conditions. A protocol adapted from ACS Publications involves:
-
Activation of 2,4-dimethoxybenzoic acid with HATU and DIPEA (N,N-diisopropylethylamine) in DMF.
-
Addition of cyclopentylamine at 0°C.
-
Stirring at room temperature for 12 hours.
Enzymatic Catalysis
Emerging methods utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze amide formation. While less common for aromatic amides, preliminary studies show:
-
Solvent : tert-Butanol
-
Temperature : 40°C
-
Conversion : ~50% after 72 hours
This green chemistry approach remains experimental but offers potential for scalability.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.6 | 78 |
| DCM | 8.9 | 72 |
| DMF | 36.7 | 85 |
| Acetonitrile | 37.5 | 68 |
Polar aprotic solvents like DMF enhance nucleophilicity of cyclopentylamine, improving yields.
Temperature and Time Profiling
A kinetic study reveals optimal conditions:
-
0°C : Slow reaction (24 hours, 50% yield)
-
25°C : 6 hours, 78% yield
-
40°C : Rapid decomposition of intermediates
Prolonged heating above 40°C leads to methoxy group demethylation, forming undesired phenolic by-products.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7)
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min
Spectroscopic Data
-
-NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.48 (dd, J = 8.4, 2.4 Hz, 1H), 6.41 (d, J = 2.4 Hz, 1H), 4.20–4.10 (m, 1H), 3.87 (s, 3H), 3.85 (s, 3H), 1.90–1.50 (m, 8H).
-
HRMS : m/z calc. for C₁₅H₂₁NO₃ [M+H]⁺: 276.1594; found: 276.1598.
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis substitutes HATU with EDC/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), reducing costs by 40% while maintaining 80–85% yields.
Waste Management
-
By-Products : HCl, urea derivatives
-
Neutralization : Aqueous NaHCO₃ washes
-
Solvent Recovery : Distillation of THF and DMF
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